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molecular formula C14H20O4 B3155241 1-(2-Hydroxy-4-(3-hydroxypropoxy)-3-propylphenyl)ethanone CAS No. 79557-70-3

1-(2-Hydroxy-4-(3-hydroxypropoxy)-3-propylphenyl)ethanone

Cat. No. B3155241
M. Wt: 252.31 g/mol
InChI Key: OYPWIYNMSLJGHE-UHFFFAOYSA-N
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Patent
US04672066

Procedure details

A mixture of 5.80 g of 1-(2,4-dihydroxy-3-propylphenyl) ethanone, 3.6 ml of 3-bromo-1-propanol and 8.3 g of anhydrous potassium carbonate in 50 ml of anhydrous dimethyl formamide was stirred at 75° for 64 hours. The reaction mixture was concentrated in vacuo, the residue was acidified and extracted with ethyl acetate. The extract was dried over magnesium sulfate and concentrated in vacuo to 8.7 g of an oil which was chroma,ographed on 150 g of silica gel. Elution with 40% ethyl acetate-toluene gave 2.84 g which was crystallized from ether-hexane to yield 2.14 g, mp 57-59°, (28% yield) of 1-[2-hydroxy-4-(3-hydroxypropoxy)-3-propyl-phenyl]ethanone, the titled compound.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
3.6 mL
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:7]([CH2:8][CH2:9][CH3:10])=[C:6]([OH:11])[CH:5]=[CH:4][C:3]=1[C:12](=[O:14])[CH3:13].Br[CH2:16][CH2:17][CH2:18][OH:19].C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[OH:1][C:2]1[C:7]([CH2:8][CH2:9][CH3:10])=[C:6]([O:11][CH2:16][CH2:17][CH2:18][OH:19])[CH:5]=[CH:4][C:3]=1[C:12](=[O:14])[CH3:13] |f:2.3.4|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
OC1=C(C=CC(=C1CCC)O)C(C)=O
Name
Quantity
3.6 mL
Type
reactant
Smiles
BrCCCO
Name
Quantity
8.3 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred at 75° for 64 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extract was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to 8.7 g of an oil which
WASH
Type
WASH
Details
Elution with 40% ethyl acetate-toluene
CUSTOM
Type
CUSTOM
Details
gave 2.84 g which
CUSTOM
Type
CUSTOM
Details
was crystallized from ether-hexane

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
product
Smiles
OC1=C(C=CC(=C1CCC)OCCCO)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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